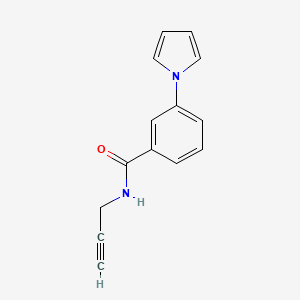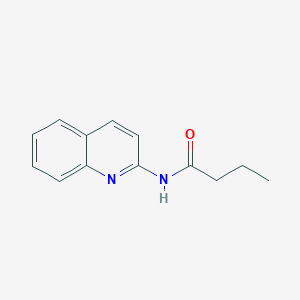
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide, also known as P2Y14 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent antagonist of the P2Y14 receptor, which is a member of the purinergic receptor family. The P2Y14 receptor is known to be involved in various physiological processes, including inflammation, immune response, and cancer progression.
Aplicaciones Científicas De Investigación
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been extensively studied for its potential applications in drug discovery. The N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor has been implicated in various diseases, including cancer, inflammation, and immune disorders. Therefore, the development of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor antagonists has been a topic of interest in the scientific community. N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been shown to be a potent and selective antagonist of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor, making it a promising candidate for drug development.
Mecanismo De Acción
The N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP)-glucose. The activation of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. N-prop-2-ynyl-3-pyrrol-1-ylbenzamide acts as a competitive antagonist of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor, blocking the binding of UDP-glucose and inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has potent anti-inflammatory effects. In a study conducted on mice with acute lung injury, treatment with N-prop-2-ynyl-3-pyrrol-1-ylbenzamide resulted in a significant reduction in lung inflammation and injury. Additionally, N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been shown to inhibit the growth and migration of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide is its selectivity for the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor. This selectivity allows for more precise targeting of the receptor, reducing the risk of off-target effects. However, one limitation of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-prop-2-ynyl-3-pyrrol-1-ylbenzamide. One potential application is in the development of anti-inflammatory drugs for the treatment of various inflammatory disorders, including acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. Additionally, N-prop-2-ynyl-3-pyrrol-1-ylbenzamide may have potential applications in cancer therapy, as it has been shown to inhibit the growth and migration of cancer cells in vitro. Further studies are needed to investigate the efficacy and safety of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide in these applications.
Métodos De Síntesis
The synthesis of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide involves the reaction of 3-bromo-4-fluorobenzonitrile with 2-(prop-2-yn-1-yl)pyrrole in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which results in the formation of the desired product. The purity of the product is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-8-15-14(17)12-6-5-7-13(11-12)16-9-3-4-10-16/h1,3-7,9-11H,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGAPNJVKMXGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)

![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)

![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)
